1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers
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Overview
Description
1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers, is a complex organic molecule known for its diverse applications in various scientific fields. Its molecular structure includes a bromomethyl group, a methylcyclopropyl moiety, a chloro, and a fluoro substituent on a benzene ring, which contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene involves multiple steps, typically starting with the preparation of the cyclopropyl ring followed by the introduction of substituents. A common synthetic route might include:
Formation of the cyclopropyl ring via a Simmons-Smith reaction using diiodomethane and zinc-copper couple.
Introduction of the bromomethyl group through a bromination reaction using N-bromosuccinimide (NBS).
Subsequent introduction of the chloro and fluoro groups on the benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory methods with optimizations for yield and purity. This often involves the use of continuous flow reactors for better control of reaction parameters and reduced side reactions. Process optimization includes choosing efficient catalysts, solvents, and temperature conditions to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitutions at the bromomethyl group.
Reduction and Oxidation: The benzene ring and substituents can participate in redox reactions, altering the functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
The reactions can yield various substituted derivatives, which can further be modified depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of complex organic compounds.
Biology
Utilized in the synthesis of biologically active molecules for medicinal chemistry.
Medicine
Acts as a building block for pharmaceuticals that target specific pathways and molecular targets.
Industry
Employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. Its diverse substituents allow it to engage in multiple types of chemical bonds and interactions, thereby influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Unique Aspects
The unique combination of bromomethyl, methylcyclopropyl, chloro, and fluoro substituents distinguishes this compound from others with similar structures, providing unique reactivity and applications.
Similar Compounds
1-(Bromomethyl)-2-chloro-4-fluorobenzene
1-[2-(Bromomethyl)cyclopropyl]-2-chloro-4-fluorobenzene
Each of these compounds shares some structural similarities but lacks the precise combination of substituents found in 1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers, leading to different properties and applications.
Properties
IUPAC Name |
1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClF/c1-11(5-7(11)6-12)9-3-2-8(14)4-10(9)13/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZRBAJPGQTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CBr)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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